4,6-Di-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid
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Overview
Description
The compound 4,6-Di-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid is a derivative of triazine, which is a class of nitrogen-containing heterocycles. The structure of the compound suggests that it has two morpholine groups attached to the 1,3,5-triazine ring. Triazine derivatives are known for their various applications in chemical synthesis and pharmaceuticals.
Synthesis Analysis
The synthesis of related triazine compounds involves substitution reactions and can proceed under solvent-free conditions. For instance, the reaction of 1,2,4-triazine-5-carbonitriles with morpholine derivatives has been shown to follow multiple pathways, including classical aza-Diels–Alder reactions and unexpected decyanation of the initial nitriles . Another related compound, 4-(4,6-dimorpholino-1,3,5-triazin-2-yl) aniline, was synthesized using a substitution reaction followed by a Suzuki reaction, achieving an overall yield of 61.7% . These methods highlight the versatility and reactivity of triazine derivatives in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of triazine derivatives can be complex, with the possibility of different conformations. For example, in the compound 2,4-Bis(morpholin-4-yl)-6-phenoxy-1,3,5-triazine, the dihedral angle between the triazine and the phenyl ring is significant, and one of the morpholine rings is disordered over two orientations . This indicates that the morpholine groups can adopt various spatial arrangements, which may influence the compound's reactivity and interactions.
Chemical Reactions Analysis
Triazine derivatives can participate in a variety of chemical reactions. The aza-Diels–Alder reaction is a notable example, where the triazine ring acts as a dienophile in the reaction with dienes . Additionally, the unexpected decyanation reaction observed under solvent-free conditions suggests that triazine derivatives can undergo transformations that may lead to the removal of functional groups, altering the compound's properties .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 4,6-Di-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid are not detailed in the provided papers, the properties of similar compounds can be inferred. Triazine derivatives typically exhibit varied solubility depending on the substituents attached to the ring. The presence of morpholine groups is likely to affect the compound's solubility in organic solvents. The molecular structure, including the dihedral angles and conformation of the morpholine rings, can influence the compound's melting point, boiling point, and stability .
Scientific Research Applications
Synthesis and Characterization
- Asundaria et al. (2010) synthesized 5-substituted-3-[4,6-di(morpholine-4-yl)-1,3,5-triazine 2-yl]-1,3,5-thiadiazolium-2-thiolate compounds and characterized them using spectral data and elemental analyses. These compounds showed moderate antibacterial and antifungal activities against various organisms (Asundaria, Patel, Mehta, & Patel, 2010).
- Jiao Chun-l (2014) synthesized 4-(4,6-dimorpholino-1,3,5-triazin-2-yl) aniline, confirming its structure through NMR and ESI-MS, with a total yield of 61.7% (Jiao Chun-l, 2014).
Chemical Modification and Derivatives
- Dolzhenko et al. (2021) developed a method for synthesizing diverse 4-aryl-6-cycloamino-1,3,5-triazin-2-amines under microwave irradiation, with potential antileukemic activity identified in some compounds (Dolzhenko, Bin Shahari, Junaid, & Tiekink, 2021).
Application in Polymer Research
- Dinari and Haghighi (2017) reported the synthesis of heat-resistant polyamides bearing an s-triazine ring, demonstrating good flame retardancy and thermal stability (Dinari & Haghighi, 2017).
Pharmaceutical Applications
- Khattab et al. (2015) synthesized triazine amino acid derivatives, finding that some exhibited monoamine oxidase inhibitory activity, suggesting potential use in psychiatric or neurological disorders (Khattab, Khalil, Bekhit, El-Rahman, El‐Faham, & Albericio, 2015).
Safety And Hazards
properties
IUPAC Name |
4,6-dimorpholin-4-yl-1,3,5-triazine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O4/c18-10(19)9-13-11(16-1-5-20-6-2-16)15-12(14-9)17-3-7-21-8-4-17/h1-8H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQFUXWZUXEQSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)C(=O)O)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361662 |
Source
|
Record name | 4,6-Di-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Di-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid | |
CAS RN |
626223-48-1 |
Source
|
Record name | 4,6-Di-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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